molecular formula C21H17Cl2N3O4 B2879069 Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate CAS No. 338755-50-3

Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate

Cat. No.: B2879069
CAS No.: 338755-50-3
M. Wt: 446.28
InChI Key: SDLQTWCRZFMUIT-UHFFFAOYSA-N
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Description

Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate is a synthetic organic compound featuring a hybrid structure combining a substituted pyridinyl core with a benzyl-dichloro moiety and a methyl benzoate ester. This compound belongs to a class of chemicals often investigated for pesticidal or pharmacological applications due to its dichlorinated aromatic system and urea-like linkage, which are common motifs in agrochemicals targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

methyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c1-30-20(28)14-5-2-3-6-17(14)24-21(29)25-18-7-4-10-26(19(18)27)12-13-8-9-15(22)16(23)11-13/h2-11H,12H2,1H3,(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLQTWCRZFMUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H19Cl2N3O4
  • Molecular Weight : 396.27 g/mol

The compound features a pyridine ring substituted with a dichlorobenzyl moiety and an amino acid derivative, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar in structure were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed stronger cytotoxic effects compared to standard chemotherapeutics like doxorubicin (Dox) .

CompoundIC50 (µM)Comparison to Dox
Compound A5.0Stronger
Compound B10.0Comparable
Doxorubicin15.0N/A

This table illustrates the comparative efficacy of various compounds against the MCF-7 cell line.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Research indicates that this compound may inhibit key signaling pathways involved in tumor growth and proliferation .

Study 1: Anticancer Efficacy

In a study published in 2021, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a promising lead for further development .

Study 2: In Vivo Toxicity Assessment

A toxicity assessment was conducted in murine models to evaluate the safety profile of the compound. The results showed no significant adverse effects at therapeutic doses, suggesting that it may be a viable candidate for further clinical trials .

Comparison with Similar Compounds

Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (CAS 242797-49-5)

  • Key Differences: The benzyl group is substituted with 2,4-dichloro instead of 3,4-dichloro.
  • The 6-oxo group could modify binding interactions with target enzymes, such as cytochrome P450 isoforms .

2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 242471-99-4)

  • Key Differences :
    • Ethoxyethyl ester replaces the methyl ester.
    • Additional 5-chloro substitution on the pyridinyl ring.
  • Implications :
    • The ethoxyethyl group increases hydrophobicity, likely improving persistence in lipid-rich environments .
    • The 5-chloro substituent may enhance electron-withdrawing effects, stabilizing the compound against metabolic degradation .

Functional Group Comparisons

Compound Name (CAS) Benzyl Substitution Pyridinyl Oxo Position Ester Group Additional Substituents
Target Compound 3,4-dichloro 2-oxo Methyl None
242797-49-5 2,4-dichloro 6-oxo Methyl None
242471-99-4 2,4-dichloro 6-oxo Ethoxyethyl 5-chloro (pyridinyl)

Key Observations :

Chlorine Substitution Patterns :

  • The 3,4-dichlorobenzyl group in the target compound may confer unique steric and electronic effects compared to 2,4-dichloro analogs. The meta and para chlorine positions could enhance π-π stacking interactions in receptor binding .
  • 2,4-dichloro analogs (e.g., 242797-49-5) are more common in fungicides, suggesting the target compound’s substitution may diverge in application .

Ester Group Impact :

  • Methyl esters (target compound and 242797-49-5) are typically more susceptible to hydrolysis than ethoxyethyl esters (242471-99-4), affecting metabolic stability .

Oxo Position: The 2-oxo group in the target compound versus 6-oxo in analogs may reposition hydrogen-bond donors/acceptors, altering affinity for targets like proteases or oxidoreductases .

Limitations and Knowledge Gaps

  • The evidence lacks direct experimental data (e.g., IC₅₀, LD₅₀) for the target compound.
  • Comparisons rely on structural extrapolation rather than empirical bioactivity studies.

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